L-Valine Allyl Ester Tosylate Salt
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Overview
Description
L-Valine Allyl Ester Tosylate Salt: is a chemical compound with the molecular formula C15H23NO5S and a molecular weight of 329.41 g/mol . It is commonly used in peptide and N-glycopeptide synthesis . The compound is known for its high purity, typically greater than 99.0%, and is often used in various chemical and biological research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of L-Valine Allyl Ester Tosylate Salt involves the esterification of L-Valine with allyl alcohol, followed by the tosylation of the resulting ester . The reaction typically requires the use of a strong acid catalyst and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs . The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: L-Valine Allyl Ester Tosylate Salt undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-Valine and allyl alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Hydrolysis: Acidic conditions typically involve the use of hydrochloric acid, while basic conditions may involve sodium hydroxide.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis: The major products are L-Valine and allyl alcohol.
Scientific Research Applications
L-Valine Allyl Ester Tosylate Salt has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and N-glycopeptides.
Drug Delivery: The compound has been studied for its potential use in enhancing the solubility and permeability of drugs, such as ibuprofen.
Biodegradation Studies: Research has been conducted on the biodegradation of ibuprofen derivatives containing this compound, highlighting its potential environmental impact.
Mechanism of Action
The mechanism of action of L-Valine Allyl Ester Tosylate Salt involves its role as a precursor in peptide synthesis. The ester bond is selectively cleaved under specific conditions, allowing for the incorporation of L-Valine into peptide chains . Additionally, the compound has been shown to enhance the solubility and permeability of drugs through biological membranes, likely due to its ionic structure and interaction with cellular components .
Comparison with Similar Compounds
- L-Valine tert-butyl ester hydrochloride
- D-Valine methyl ester hydrochloride
- L-Tyrosine tert-butyl ester
- L-Phenylalanine benzyl ester hydrochloride
Comparison: L-Valine Allyl Ester Tosylate Salt is unique due to its combination of the allyl ester and tosylate groups, which provide distinct reactivity and solubility properties . Compared to other similar compounds, it offers enhanced versatility in peptide synthesis and drug delivery applications .
Properties
Molecular Formula |
C15H23NO5S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-3-methylbutanoate |
InChI |
InChI=1S/C8H15NO2.C7H8O3S/c1-4-5-11-8(10)7(9)6(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7H,1,5,9H2,2-3H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
HSIRKDASFUCGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC=C)N |
Origin of Product |
United States |
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